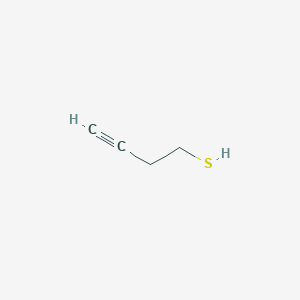

3-Butyne-1-thiol

CAS No.: 77213-87-7

Cat. No.: VC8000051

Molecular Formula: C4H6S

Molecular Weight: 86.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77213-87-7 |

|---|---|

| Molecular Formula | C4H6S |

| Molecular Weight | 86.16 g/mol |

| IUPAC Name | but-3-yne-1-thiol |

| Standard InChI | InChI=1S/C4H6S/c1-2-3-4-5/h1,5H,3-4H2 |

| Standard InChI Key | BCBDIPGKPAERPG-UHFFFAOYSA-N |

| SMILES | C#CCCS |

| Canonical SMILES | C#CCCS |

Introduction

Chemical and Physical Properties

3-Butyne-1-thiol possesses a molecular weight of 86.16 g/mol and a boiling point of approximately 100°C . The compound’s structure combines a triple bond between C2 and C3 with a thiol group at C1, enabling dual reactivity in nucleophilic and electrophilic reactions. Comparative data with related thiols highlight its distinctive properties (Table 1).

Table 1: Comparative Properties of Selected Thiols

| Compound | Molecular Formula | Boiling Point (°C) | Functional Groups |

|---|---|---|---|

| 3-Butyne-1-thiol | C₄H₆S | 100 | Alkyne, Thiol |

| Butane-1-thiol | C₄H₁₀S | 98 | Thiol |

| 3-Methyl-2-butene-1-thiol | C₅H₈S | 115 | Alkene, Thiol |

The alkyne moiety enhances electron-withdrawing effects, polarizing the S-H bond and increasing acidity compared to saturated thiols .

Synthesis Methods

Industrial-scale synthesis of 3-Butyne-1-thiol leverages adaptations of Grignard reagent methodologies. A patent detailing the production of 3-butyne-1-ol (CN102320927A) provides a foundational approach :

-

Grignard Reagent Formation: Chlorobutane reacts with magnesium chips and bromoethane at 60°C to form monoethynyl magnesium chloride.

-

Epoxide Addition: Ethylene oxide in tetrahydrofuran (THF) is slowly added to the Grignard reagent at 0–10°C, facilitating alkoxide intermediate formation.

-

Quenching and Purification: Hydrolysis with water followed by THF recovery via distillation yields the product.

For thiol derivation, substituting ethylene oxide with thiourea or hydrogen sulfide in the final step could introduce the -SH group. This method offers yields exceeding 80% under optimized conditions .

Chemical Reactivity

Hydroxyl Radical Oxidation

Theoretical studies on 3-Methyl-2-butene-1-thiol (MBT) reveal that hydroxyl radicals (- OH) preferentially add to alkene carbons, forming stable adducts . By analogy, 3-Butyne-1-thiol’s triple bond may undergo similar additions, with calculated activation barriers of −4.1 kcal/mol favoring adduct formation over H-abstraction . Kinetic simulations predict a rate constant of cm³ molecule⁻¹ s⁻¹ at 298 K, indicating moderate reactivity under atmospheric conditions .

Nucleophilic Substitution

The sulfhydryl group participates in SN2 reactions with alkyl halides. For example, reaction with methyl iodide in the presence of NaH yields methylthio derivatives:

This reactivity is exploited in synthesizing thioether ligands for metal coordination complexes.

Applications and Industrial Relevance

Polymer Chemistry

The alkyne group enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This facilitates the development of sulfur-containing polymers with enhanced thermal stability.

Catalysis

Palladium complexes incorporating 3-Butyne-1-thiol as a ligand exhibit improved activity in cross-coupling reactions, attributed to electron donation from the thiol group.

| Compound | OSHA PEL (ppm) | NIOSH REL (ppm) |

|---|---|---|

| Butane-1-thiol | 10 | 0.5 |

| Ethanethiol | 10 | 1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume